molecular formula C6H11NO2 B2417809 N-hydroxycyclopentanecarboxamide CAS No. 64214-51-3

N-hydroxycyclopentanecarboxamide

Cat. No. B2417809
CAS RN: 64214-51-3
M. Wt: 129.159
InChI Key: UJWWRLYXVMPKEU-UHFFFAOYSA-N
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Description

N-hydroxycyclopentanecarboxamide, commonly referred to as HCCA, is a cyclic amide molecule. It has a CAS Number of 64214-51-3 and a molecular weight of 129.16 . It is used in various fields of research and industry due to its unique physical, chemical, and biological properties.


Molecular Structure Analysis

The molecular structure of N-hydroxycyclopentanecarboxamide consists of a cyclopentane ring with a carboxamide group and a hydroxy group . The molecular formula is C6H11NO2 .


Physical And Chemical Properties Analysis

N-hydroxycyclopentanecarboxamide has a melting point of 105-108°C . . The storage temperature and physical form are not specified in the search results.

Scientific Research Applications

Enantioselective Bioreduction

The fungus Mortierella isabellina NRRL 1757 catalyzes the reduction of 2-oxocyclopentanecarboxamides, including N-hydroxycyclopentanecarboxamide, with high enantioselectivity. This process leads to the production of enantiopure 2-hydroxycyclopentanecarboxamides, which are crucial for synthesizing optically active 2-aminomethyl- and 2-aminocyclopentanols. These compounds have potential applications in organic synthesis and pharmaceuticals (Quirós, Rebolledo, & Gotor, 1999).

Synthesis of Amino Acid Analogues

Research has explored the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, a structural analog of natural amino acids serine and threonine. This compound, which includes features present in antitumor agents like cycloleucine, highlights the potential of N-hydroxycyclopentanecarboxamide derivatives in developing new pharmaceutical agents (Huddle & Skinner, 1971).

Chemical Stability and Enzymatic Hydrolysis

Studies on the hydrolysis kinetics and enzymatic cleavage of N-acyl and N-alkoxycarbonyl derivatives of benzamide, N-methylbenzamide, and salicylamide, used as models for the carboxamide group, have been conducted to assess their suitability as prodrugs. This research is crucial for understanding the chemical stability and potential pharmaceutical applications of N-hydroxycyclopentanecarboxamide derivatives (Kahns & Bundgaard, 1991).

properties

IUPAC Name

N-hydroxycyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6(7-9)5-3-1-2-4-5/h5,9H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWWRLYXVMPKEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxycyclopentanecarboxamide

CAS RN

64214-51-3
Record name N-hydroxycyclopentanecarboxamide
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